molecular formula C28H23N5O7 B2806033 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 894931-73-8

2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No. B2806033
CAS RN: 894931-73-8
M. Wt: 541.52
InChI Key: QRWIWPBHFMCHFL-UHFFFAOYSA-N
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Description

2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C28H23N5O7 and its molecular weight is 541.52. The purity is usually 95%.
BenchChem offers high-quality 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-ethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-ethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Bisheterocycles Synthesis : Research demonstrates the synthesis of novel bisheterocyclic compounds, including quinazolinone derivatives, through azide cycloaddition reactions. These compounds, owing to their complex heterocyclic frameworks, are of significant interest for their potential biological and pharmacological properties (Komaraiah et al., 2007).
  • Quinazolinone Derivatives : The synthesis of quinazolinone derivatives linked with 1,3,4-oxadiazole moieties has been explored. Such compounds are prepared through multi-step syntheses involving cyclization reactions, showcasing their potential for generating a diverse array of biologically active molecules (Dewangan et al., 2016).

Biological Activities

  • Analgesic and Anti-inflammatory Activities : Certain quinazolinone and oxadiazole derivatives have shown significant analgesic and anti-inflammatory activities in preclinical models. This suggests potential applications in the development of new therapeutic agents for pain and inflammation management (Dewangan et al., 2016).
  • Positive Inotropic Activities : Another study focused on the synthesis of quinazolinone derivatives to investigate their positive inotropic activities, which are beneficial in treating heart conditions such as congestive heart failure by increasing the force of heart muscle contraction (Li et al., 2008).
  • Antimicrobial Activities : Various quinazolinone-based compounds, including those linked with 1,3,4-oxadiazole moieties, have been evaluated for their antimicrobial properties, showing effectiveness against a range of bacterial and fungal pathogens. This highlights their potential in addressing antibiotic resistance challenges (Gul et al., 2017).

properties

CAS RN

894931-73-8

Product Name

2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-ethoxyphenyl)acetamide

Molecular Formula

C28H23N5O7

Molecular Weight

541.52

IUPAC Name

2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C28H23N5O7/c1-2-37-19-10-8-18(9-11-19)29-24(34)14-32-21-13-23-22(38-16-39-23)12-20(21)27(35)33(28(32)36)15-25-30-26(31-40-25)17-6-4-3-5-7-17/h3-13H,2,14-16H2,1H3,(H,29,34)

InChI Key

QRWIWPBHFMCHFL-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C6=CC=CC=C6)OCO4

solubility

not available

Origin of Product

United States

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